2-Bromo-6-chloro-4-hydroxybenzaldehyde
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Overview
Description
2-Bromo-6-chloro-4-hydroxybenzaldehyde is an organic compound with the molecular formula C7H4BrClO2 It is a derivative of benzaldehyde, characterized by the presence of bromine, chlorine, and hydroxyl functional groups on the benzene ring
Mechanism of Action
Target of Action
2-Bromo-6-chloro-4-hydroxybenzaldehyde is a versatile organic building block. Its structure contains bromine, aldehyde, and phenolic hydroxyl groups, all of which can be enhanced or replaced by other functional groups . .
Mode of Action
Based on its structural similarity to other benzylic compounds, it may undergo reactions at the benzylic position . For instance, secondary and tertiary benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .
Biochemical Pathways
Given its structural features, it could potentially be involved in various organic synthesis processes and pharmaceutical research and development processes .
Result of Action
It is primarily used as an intermediate in the synthesis of physiologically active compounds in medicine or pesticides . Therefore, its effects would largely depend on the specific compounds it is used to synthesize.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-chloro-4-hydroxybenzaldehyde typically involves the bromination and chlorination of 4-hydroxybenzaldehyde. One common method includes the reaction of 4-hydroxybenzaldehyde with bromine and chlorine in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the selective substitution of bromine and chlorine at the desired positions on the benzene ring .
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process starting from readily available precursors. The process includes the bromination of 4-hydroxybenzaldehyde followed by chlorination under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-chloro-4-hydroxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the halogen atoms.
Major Products:
Oxidation: Quinones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
2-Bromo-6-chloro-4-hydroxybenzaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a lead compound in drug development.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Comparison with Similar Compounds
- 3-Bromo-4-hydroxybenzaldehyde
- 2-Chloro-4-hydroxybenzaldehyde
- 4-Bromo-2-hydroxybenzaldehyde
Comparison: Compared to its analogs, 2-Bromo-6-chloro-4-hydroxybenzaldehyde exhibits unique reactivity due to the combined presence of bromine and chlorine atoms. This dual halogenation enhances its electrophilic properties, making it more versatile in chemical synthesis and biological applications .
Properties
IUPAC Name |
2-bromo-6-chloro-4-hydroxybenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClO2/c8-6-1-4(11)2-7(9)5(6)3-10/h1-3,11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPKICZQMPQYKOU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)C=O)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.46 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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